1-Amino-5-Boc-5-aza-spiro[2.4]heptane
CAS No.: 1290627-06-3
Cat. No.: VC2585226
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1290627-06-3 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3 |
| Standard InChI Key | CWXFYOHHOPHYMT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC2N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC2N |
Introduction
Chemical Identity and Structural Characteristics
1-Amino-5-Boc-5-aza-spiro[2.4]heptane belongs to the class of spirocyclic amines, featuring a distinctive structural arrangement. The compound contains a cyclopropane ring fused with a pyrrolidine ring at a central spiro carbon atom. Its structure is characterized by an amino group on the cyclopropane ring and a Boc protecting group on the nitrogen of the pyrrolidine ring.
The compound is primarily identified by its CAS registry number 1290627-06-3 and is known by several synonyms including tert-butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate and 2-methyl-2-propanyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate . The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCC2(CC2N)C1, which represents its molecular structure in a linear format .
Physical and Chemical Properties
The physicochemical properties of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.289 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 300.7±25.0 °C at 760 mmHg |
| Flash Point | 135.6±23.2 °C |
| LogP | 0.36 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.532 |
| Exact Mass | 212.152481 |
These physicochemical properties demonstrate that 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a relatively stable compound with a high boiling point characteristic of its molecular weight and structure . The LogP value of 0.36 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases, which is advantageous for potential bioavailability in drug development applications.
Synthesis Methodologies
The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane typically involves sophisticated multi-step pathways that require precise control of reaction conditions and stereochemistry. Understanding these synthetic routes is crucial for researchers working with this compound.
General Synthetic Approaches
One common approach to synthesizing 1-Amino-5-Boc-5-aza-spiro[2.4]heptane involves the stereoselective construction of the 5-aza-spiro[2.4]heptane motif through catalytic asymmetric 1,3-dipolar cycloaddition reactions. This methodology provides an efficient route to the highly functionalized spiro core structure that characterizes this compound.
The synthesis typically begins with the construction of the spirocyclic framework, followed by functional group modifications to introduce the amino group and the Boc protecting group at the desired positions. The process requires careful control of reaction conditions to achieve the desired stereochemistry and prevent unwanted side reactions.
Nomenclature and Identification Systems
The compound is registered under multiple naming conventions and identification systems, reflecting its complex structure and various applications in chemical research.
IUPAC Name and Alternative Nomenclature
-
1-(Boc-amino)-5-azaspiro[2.4]heptane
-
5-(Boc-amino)-5-aza-spiro[2.4]heptane
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tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
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tert-butyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
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(5-Azaspiro[2.4]hept-1-yl)carbamic acid tert-butyl ester
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Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester
-
5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, 1,1-dimethylethyl ester
Identification Codes
Various identification systems are used to catalog and reference 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1290627-06-3 |
| MDL Number | MFCD19442516 |
| Catalog ID (AChemBlock) | G-6395 |
Applications in Medicinal Chemistry
1-Amino-5-Boc-5-aza-spiro[2.4]heptane has significant potential applications in medicinal chemistry and pharmaceutical research, owing to its unique structural features and reactivity profile.
Role in Drug Development
The compound's complex three-dimensional structure makes it valuable in drug discovery programs. Its spirocyclic framework provides a rigid scaffold that can serve as a building block for constructing more complex molecules with specific spatial arrangements necessary for biological activity.
The unique conformation of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane allows it to interact with proteins or receptors in ways that could be beneficial for drug development. Its three-dimensional structure plays a critical role in determining its potential biological activity and binding properties.
Related Compounds in Pharmaceutical Applications
Compounds structurally related to 1-Amino-5-Boc-5-aza-spiro[2.4]heptane have found applications in pharmaceutical development. For example, 5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been identified as a key element in the industrial synthesis of ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus infections . This suggests potential pathways for utilizing 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in similar pharmaceutical applications.
Analytical Characterization Techniques
Proper characterization of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the connectivity and spatial arrangement of atoms in the molecule. The spirocyclic structure, with its distinct cyclopropane and pyrrolidine rings, produces characteristic signals in NMR spectra.
Infrared (IR) spectroscopy is another important method for characterizing 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. IR spectroscopy can identify key functional groups present in the molecule, such as the amine (NH₂), carbamate (NHCOO), and tert-butyl groups, through their characteristic absorption bands.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used to assess the purity of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane and to separate it from related compounds or impurities. Mass spectrometry, often coupled with chromatographic techniques, provides precise molecular weight information and can help confirm the identity of the compound through its mass-to-charge ratio and fragmentation pattern.
Related Compounds
Understanding structurally related compounds can provide valuable context for the chemistry and applications of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
5-Aza-spiro[2.4]heptane Hydrochloride
5-Aza-spiro[2.4]heptane hydrochloride (CAS: 3659-21-0) is a related compound with the molecular formula C₆H₁₂ClN . This compound lacks the amino group and Boc protection present in 1-Amino-5-Boc-5-aza-spiro[2.4]heptane but shares the same basic spirocyclic framework. It may serve as a precursor or intermediate in synthetic pathways involving the target compound.
Derivatives and Analogs
Various derivatives of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be synthesized by modifying the amino group, replacing the Boc group with other protecting groups, or introducing additional functional groups to the spirocyclic framework. These derivatives may exhibit different physical properties, reactivity profiles, and potential applications in medicinal chemistry.
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